molecular formula C18H21NO3S B2609424 Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate CAS No. 921788-33-2

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2609424
CAS No.: 921788-33-2
M. Wt: 331.43
InChI Key: ZPZSXXRKEQJBTK-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a 3-methyl-substituted thiophene core, an ethyl carboxylate group at position 2, and a 3,4-dimethylphenylacetamido substituent at position 4. This compound is part of a broader class of thiophene carboxylates, which are studied for their diverse pharmacological activities, including anti-inflammatory and antioxidant properties .

Properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethylphenyl)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-5-22-18(21)17-13(4)9-16(23-17)19-15(20)10-14-7-6-11(2)12(3)8-14/h6-9H,5,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZSXXRKEQJBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate typically involves the following steps:

    Acylation Reaction: The starting material, 3,4-dimethylphenylacetic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acyl chloride is then reacted with 3-methylthiophene-2-carboxylic acid ethyl ester in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.

    Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amine derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Functional and Pharmacological Differences

Physicochemical Properties

  • Stability : The aromatic acetamido group may confer resistance to metabolic hydrolysis compared to aliphatic analogs .

Challenges and Opportunities

  • Synthetic Complexity : Introducing the 3,4-dimethylphenyl group requires precise control to avoid side reactions, unlike simpler acetylations .
  • Druglikeness : Higher molecular weight (~349 g/mol) may limit bioavailability, necessitating formulation optimization.
  • Research Gaps: Limited data on pharmacokinetics and toxicity; further studies should explore SAR (structure-activity relationships) with modified aryl groups.

Biological Activity

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. These compounds are notable for their diverse biological activities, which include potential applications in medicinal chemistry and material science. The structural characteristics of this compound suggest it may exhibit various pharmacological properties, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of 374.454 g/mol. Its structure includes a thiophene ring substituted with an acetamido group and an ethyl ester functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22N2O4SC_{19}H_{22}N_{2}O_{4}S
Molecular Weight374.454 g/mol
Melting Point266.7 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, may exhibit significant anticancer properties. A study involving similar compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have shown IC50 values ranging from 30 to 55 nM against various cancer cell lines, indicating potent cytotoxicity .

Anti-inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have shown that these compounds can reduce the expression of inflammatory markers in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes. This interaction can modulate various signaling pathways involved in cell growth and apoptosis.

Study 1: Antitumor Efficacy

In a recent study focused on a series of thiophene derivatives, this compound was evaluated for its antitumor efficacy against human pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with observed morphological changes consistent with apoptosis .

Study 2: Inflammation Modulation

Another study assessed the anti-inflammatory properties of thiophene derivatives using human endothelial cells stimulated with TNF-alpha. The compound reduced the production of IL-6 and TNF-alpha by approximately 40%, showcasing its potential as an anti-inflammatory agent .

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